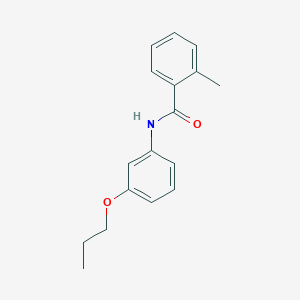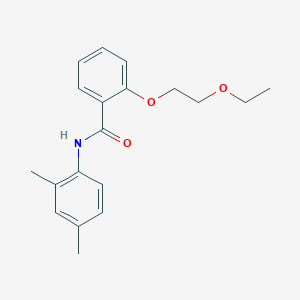
N-(sec-butyl)-4-isobutoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-4-isobutoxybenzamide, also known as BIBX 1382, is a chemical compound that has gained attention in scientific research due to its potential as a selective antagonist for the epidermal growth factor receptor (EGFR). This receptor is involved in various cellular processes, including cell growth, differentiation, and survival, making it an attractive target for cancer therapies.
Mecanismo De Acción
N-(sec-butyl)-4-isobutoxybenzamide 1382 acts as a competitive inhibitor of the EGFR, binding to the receptor and preventing the binding of ligands such as epidermal growth factor (EGF). This results in the inhibition of downstream signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that N-(sec-butyl)-4-isobutoxybenzamide 1382 can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. Furthermore, N-(sec-butyl)-4-isobutoxybenzamide 1382 has been shown to have minimal toxicity in normal cells, making it a potentially safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(sec-butyl)-4-isobutoxybenzamide 1382 in lab experiments is its selectivity for the EGFR, which allows for specific targeting of cancer cells that overexpress this receptor. However, one limitation is that N-(sec-butyl)-4-isobutoxybenzamide 1382 may not be effective in all types of cancer, as some tumors may have alternative signaling pathways that bypass the EGFR.
Direcciones Futuras
Further research is needed to fully understand the potential of N-(sec-butyl)-4-isobutoxybenzamide 1382 as a therapeutic agent in cancer treatment. One future direction could be to investigate the use of N-(sec-butyl)-4-isobutoxybenzamide 1382 in combination with other targeted therapies, such as tyrosine kinase inhibitors or immune checkpoint inhibitors. Additionally, the development of more potent and selective EGFR antagonists could lead to improved treatment options for cancer patients.
Métodos De Síntesis
The synthesis of N-(sec-butyl)-4-isobutoxybenzamide 1382 involves several steps, starting with the reaction of 4-hydroxybenzoic acid with isobutyl bromide to form 4-isobutoxybenzoic acid. This compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with sec-butylamine to form N-(sec-butyl)-4-isobutoxybenzamide.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-4-isobutoxybenzamide 1382 has been extensively studied for its potential as a therapeutic agent in cancer treatment. As an EGFR antagonist, it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, particularly in lung cancer and head and neck cancer. Additionally, N-(sec-butyl)-4-isobutoxybenzamide 1382 has been investigated for its potential in combination with other cancer therapies, such as radiation and chemotherapy.
Propiedades
Nombre del producto |
N-(sec-butyl)-4-isobutoxybenzamide |
|---|---|
Fórmula molecular |
C15H23NO2 |
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
N-butan-2-yl-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C15H23NO2/c1-5-12(4)16-15(17)13-6-8-14(9-7-13)18-10-11(2)3/h6-9,11-12H,5,10H2,1-4H3,(H,16,17) |
Clave InChI |
XJWUGUWPVHABRG-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)OCC(C)C |
SMILES canónico |
CCC(C)NC(=O)C1=CC=C(C=C1)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(2-methoxyethoxy)phenyl]-2-methylbenzamide](/img/structure/B268541.png)
![N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268542.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268544.png)
![3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268545.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide](/img/structure/B268548.png)
![2,4-dichloro-N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268550.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B268552.png)
methanone](/img/structure/B268554.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268556.png)


![N-[4-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268561.png)

![2-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268564.png)